4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Catalog No.
S517587
CAS No.
179388-65-9
M.F
C21H27ClN2O2
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-...

CAS Number

179388-65-9

Product Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

IUPAC Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H

InChI Key

WWHGFIXWBLHHQB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO

Synonyms

1-(biphenyl-2-yloxy)-4-imino-4-piperidin-1-yl-butan-2-ol, AH 11110A, AH-11110A, AH11110A

Canonical SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound AH 11110 Hydrochloride is 374.1761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Binding Affinity and Selectivity

  • Subtype-selective α1B-AR ligand: Research suggests AH 11110 hydrochloride has a higher affinity for α1B-AR compared to other α1-adrenergic receptor subtypes (α1A and α1D) []. This selectivity is crucial for studying the specific functions of α1B-ARs.
  • Binding assays: Studies have measured the binding affinity of AH 11110 hydrochloride to different α1-AR subtypes using isolated cell membranes. For instance, one study reported pKi values of 7.1, 5.59, and 5.68 for binding to rat fibroblast cell membranes expressing α1B (hamster), α1A (bovine), and α1D (rat), respectively [].

Source

[] Tocris Bioscience - AH 11110 hydrochloride

Potential Limitations

  • Conflicting results on selectivity: While some research suggests subtype selectivity for α1B-AR, other studies reported non-selective interaction with α2-adrenergic receptors in smooth muscle preparations []. Further investigation is needed to clarify these discrepancies.

4-Imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a phenoxy group. The molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2 and it has a molecular weight of approximately 342.45 g/mol. This compound is characterized by its imino functional group, which contributes to its reactivity and potential biological activity.

AH 11110 Hydrochloride acts as a selective antagonist of the α1B-AR. This means it binds to the receptor but prevents the natural activating molecule (agonist) from binding. As a result, it inhibits the downstream signaling cascade normally triggered by α1B-AR activation, leading to various cellular effects depending on the specific context [].

For instance, α1B-AR signaling is involved in promoting cell growth and proliferation. By blocking α1B-AR, AH 11110 Hydrochloride may have potential applications in research on cancer and other diseases characterized by uncontrolled cell growth [].

Due to the presence of functional groups such as the imino group and the piperidine ring. Typical reactions include:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction reactions: The imino group can be reduced to an amine under suitable conditions, which may modify its biological properties.
  • Cross-coupling reactions: As suggested by recent advancements in solid-state chemistry, this compound may be involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of more complex organic molecules

    Research into the biological activity of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride indicates potential pharmacological effects. Compounds with similar structures have been studied for their:

    • Antidepressant effects: Related piperidine derivatives have shown activity in modulating neurotransmitter systems.
    • Antimicrobial properties: Some phenoxy-substituted compounds exhibit antibacterial and antifungal activities.
    • Analgesic effects: Investigations into similar compounds suggest they may offer pain relief through modulation of pain pathways.

The synthesis of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the phenoxy group: This step may involve electrophilic aromatic substitution or nucleophilic attack on activated phenolic compounds.
  • Imination reaction: The final step usually involves the formation of the imino group through condensation reactions between amines and carbonyl compounds.

Recent advancements in solid-state synthesis techniques could enhance the efficiency and environmental sustainability of these processes by reducing solvent usage

The applications of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for neurological disorders or infections.
  • Chemical research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Materials science: Its unique properties may find applications in developing new materials, particularly those requiring specific electronic or optical characteristics.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including receptors and enzymes. Techniques such as:

  • Molecular docking studies: These computational methods predict how the compound interacts with specific proteins.
  • In vitro assays: Laboratory experiments assess its biological activity against target cells or organisms.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural features with 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride, making them relevant for comparison:

Compound NameStructure FeaturesBiological Activity
2-Phenyl-4-piperidin-1-ylbutan-2-olPiperidine ring, phenyl groupPotential analgesic effects
1-(2-Chlorophenyl)-4-piperidinonePiperidine ring with halogen substitutionAntidepressant activity
1-(Phenyl)-piperazine derivativesPiperazine instead of piperidineAntipsychotic effects

Uniqueness

The uniqueness of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride lies in its specific combination of an imino group with a piperidine structure and a phenoxy substituent. This combination may impart distinct pharmacological properties not observed in other similar compounds, warranting further investigation into its potential therapeutic applications.

The synthesis of complex piperidine derivatives such as 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride requires careful selection of appropriate synthetic pathways that can accommodate the unique structural features of this compound. Several established methodologies are available for constructing piperidine-containing frameworks, each offering distinct advantages and limitations.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methods for piperidine synthesis [1] [2]. This methodology typically involves the condensation of 1,5-amino aldehydes or ketones with primary or secondary amines, followed by in situ reduction. The process can be executed in either a one-pot procedure for secondary amines or a two-step sequence for primary amines involving initial imine formation followed by reduction [3]. Sodium cyanoborohydride (NaBH3CN) serves as the preferred reducing agent due to its selectivity and mild reaction conditions, typically yielding products in the range of 70-95% [1].

The double reductive amination technique offers particular utility for constructing polysubstituted piperidines [2]. This approach utilizes dicarbonyl compounds as substrates, enabling the formation of both C5-N and C1-N bonds in a single synthetic operation. Sugar-derived dicarbonyl substrates are frequently employed as they provide predetermined stereochemistry for hydroxyl group positioning while maintaining synthetic flexibility through diverse amine selection.

Intramolecular Cyclization Strategies

Intramolecular cyclization methods provide another reliable pathway for piperidine construction, particularly when regioselectivity and stereoselectivity are paramount considerations [1]. These reactions typically proceed through activation of various functional groups within linear precursors, requiring careful selection of catalysts and reaction conditions to achieve optimal outcomes. Metal-catalyzed cyclization processes, including those employing palladium, rhodium, or copper catalysts, have demonstrated excellent efficiency in forming six-membered nitrogen heterocycles [1].

The aza-Prins reaction represents a specialized cyclization approach that has gained attention for its ability to generate 3-substituted piperidines with high stereoselectivity [1]. This methodology involves the reaction of homoallylic amines with aldehydes in the presence of Lewis acid catalysts such as NHC-Cu(I) complexes and ZrCl4, typically yielding products in the 65-80% range.

Electroreductive Cyclization Methods

Recent advances in electrochemical synthesis have introduced electroreductive cyclization as an environmentally sustainable approach to piperidine construction [4]. This methodology employs readily available imine substrates and terminal dihaloalkanes in flow microreactors, where the large specific surface area enhances cathode efficiency. The process typically provides target compounds in good yields compared to conventional batch reactions while enabling preparative-scale synthesis through continuous electrolysis.

Radical Cyclization Approaches

Radical cyclization reactions offer unique advantages for constructing complex piperidine scaffolds, particularly those bearing multiple substituents [1]. These reactions typically employ 1,6-enynes as substrates with radical initiators such as triethylborane. The methodology enables formation of polysubstituted alkylidene piperidines through complex radical cascades involving successive cyclizations and rearrangements, though yields are generally more modest, ranging from 45-75%.

RouteStarting MaterialsKey Reagents/ConditionsTypical Yields (%)
Nucleophilic Substitution1,5-Dihalogenated alkanes + aminesBase, elevated temperature60-85
Reductive Amination1,5-Amino aldehydes/ketonesNaBH3CN, H2/Pd-C, acidic conditions70-95
Intramolecular CyclizationAmino alkenes/alkynesMetal catalysts, oxidizing/reducing agents55-90
Aza-Prins ReactionHomoallylic amines + aldehydesNHC-Cu(I) complex, ZrCl465-80
Double Reductive AminationDicarbonyl compounds + aminesNaBH3CN, H2, reducing agents50-85
Electroreductive CyclizationImines + dihaloalkanesElectrochemical reduction, flow reactor60-90
Radical Cyclization1,6-Enynes + radical initiatorsTriethylborane, radical initiators45-75

Optimization of Phenoxy Group Incorporation

The incorporation of phenoxy groups, particularly the 2-phenylphenoxy moiety present in the target compound, requires specialized synthetic strategies that can accommodate the steric and electronic demands of biphenyl ether formation. Several methodologies have been developed for efficient phenoxy group installation, each offering distinct advantages depending on substrate structure and reaction requirements.

Ullmann Condensation Methodology

The Ullmann condensation represents a classical approach for biphenyl ether synthesis, involving the copper-catalyzed coupling of aryl halides with phenols [5]. This methodology typically employs elevated temperatures (150-200°C) and requires the presence of strong bases such as potassium carbonate to generate phenoxide nucleophiles. The reaction shows good ortho selectivity when appropriately substituted substrates are employed, making it suitable for constructing the 2-phenylphenoxy framework [5].

Optimization of Ullmann conditions has focused on catalyst development and reaction medium selection. Modern protocols employ copper iodide with specialized ligands to enhance selectivity and reduce reaction temperatures to the 80-100°C range [5]. The addition of molecular sieves and careful control of reaction atmosphere contribute to improved yields and reduced side product formation.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution provides an efficient alternative for phenoxy group installation when appropriately activated aryl halides are available [6]. This methodology requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. Polar aprotic solvents such as dimethylsulfoxide or dimethylformamide are typically employed to enhance nucleophile reactivity and improve reaction rates [6].

The regioselectivity of nucleophilic aromatic substitution can be excellent when proper activating groups are positioned appropriately on the aromatic ring. Fluorinated aromatic substrates are particularly effective, as the superior leaving group ability of fluoride enables reaction under milder conditions with improved yields [6].

Copper-Catalyzed Coupling Reactions

Modern copper-catalyzed coupling methodologies have revolutionized phenoxy group incorporation through the development of highly efficient catalytic systems [5]. These reactions typically employ aryl iodides as electrophilic partners and utilize specialized ligand systems to enhance catalyst activity and selectivity. Cesium carbonate serves as an effective base, while reaction temperatures can be maintained at moderate levels (80-90°C) [5].

The choice of ligand system is critical for achieving optimal results in copper-catalyzed phenoxy coupling reactions. Diamine ligands, particularly those derived from ethylenediamine or related structures, have demonstrated exceptional performance in promoting clean coupling reactions with minimal side product formation [5].

C-H Activation Strategies

Direct C-H activation approaches represent the most atom-economical methods for phenoxy group incorporation, eliminating the need for pre-functionalized coupling partners [7]. These methodologies typically employ palladium or rhodium catalysts along with appropriate oxidants to facilitate the coupling of simple arenes with phenol derivatives. While regioselectivity can be challenging to control, proper substrate design and reaction optimization can provide moderate to high selectivity [7].

MethodSubstrate RequirementsConditionsSelectivity
Ullmann CondensationAryl halides + phenolsCu catalyst, K2CO3, high temperatureGood ortho selectivity
Nucleophilic Aromatic SubstitutionActivated aryl halides + phenoxidesPolar aprotic solvent, baseExcellent regioselectivity
Williamson Ether SynthesisAlkyl halides + phenoxidesStrong base, aprotic solventPosition dependent on substrate
Copper-Catalyzed CouplingAryl iodides + phenolsCuI, ligands, Cs2CO3, 80°CHigh selectivity with ligands
C-H Activation/CouplingArenes + phenol derivativesPd/Rh catalyst, oxidantModerate to high

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a critical step in pharmaceutical compound development, as salt formation frequently improves compound stability, solubility, and bioavailability characteristics. For compounds containing basic nitrogen atoms, such as piperidine derivatives, hydrochloride salt formation is typically straightforward and high-yielding when appropriate conditions are employed.

Direct Hydrochloric Acid Addition

The most straightforward approach to hydrochloride salt formation involves the direct addition of aqueous or alcoholic hydrochloric acid solutions to the free base compound [8]. This methodology typically employs protic solvents such as methanol, ethanol, or water to facilitate proton transfer and salt precipitation. Temperature control is important, with reactions typically conducted at 0-25°C to prevent decomposition of acid-sensitive functional groups [8].

The stoichiometry of hydrochloric acid addition must be carefully controlled to ensure complete conversion without excess acid that could complicate purification. Typically, 1.0-1.1 equivalents of hydrochloric acid are employed, with the endpoint determined by pH monitoring or by cessation of precipitation [8].

Hydrochloric Acid in Ethereal Solutions

The ethereal hydrochloric acid method offers several advantages, including clean product formation with minimal side reactions and straightforward product isolation through filtration [8]. Temperature control is maintained at 0-35°C to prevent ether evaporation while ensuring complete reaction. The resulting hydrochloride salts are typically obtained in high purity without requiring extensive purification [8].

Gaseous Hydrogen Chloride Methods

Direct treatment with gaseous hydrogen chloride provides the most efficient method for quantitative salt formation, particularly for large-scale preparations [9]. This methodology requires anhydrous conditions and appropriate safety precautions due to the corrosive nature of hydrogen chloride gas. Solvents such as dichloromethane, chloroform, or anhydrous alcohols are typically employed [9].

The gaseous hydrogen chloride approach enables precise stoichiometric control and typically provides quantitative conversion to the desired hydrochloride salt. Temperature is maintained at 0-20°C during gas addition to prevent decomposition and ensure controlled reaction rates [9].

In Situ Generation Methods

Alternative approaches involve the in situ generation of hydrochloric acid through the reaction of acetyl chloride with alcohols or through the hydrolysis of chlorinating reagents [9]. These methods are particularly useful when direct handling of hydrochloric acid is problematic or when mild acidic conditions are required [9].

The acetyl chloride method involves the slow addition of acetyl chloride to an alcoholic solution of the free base, generating hydrochloric acid through reaction with the alcohol solvent. This approach provides mild conditions and typically yields high-purity products [9].

TechniqueSolvent SystemTemperature Range (°C)Typical Yield (%)Advantages
Direct HCl AdditionAlcohols, DMF, DMSO0-2580-95Simple procedure
HCl/Ether SolutionDiethyl ether, DCM0-3575-90Clean product formation
Gaseous HCl BubblingAnhydrous solvents0-2085-98Quantitative conversion
In Situ GenerationAqueous/organic biphasic0-5070-85Avoids anhydrous HCl
Acetyl Chloride MethodAnhydrous conditions0-2580-90Mild conditions

Purification Strategies and Yield Optimization

Effective purification of complex pharmaceutical intermediates and final products requires careful selection of appropriate techniques based on compound properties, impurity profiles, and purity requirements. Multiple complementary approaches are typically employed in sequence to achieve the high purity standards required for pharmaceutical applications.

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for crystalline organic compounds, offering excellent purification efficiency when properly optimized [10] [11]. The technique relies on differential solubility characteristics between the desired compound and impurities across different temperature ranges. Successful recrystallization requires identification of appropriate solvent systems where the target compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures [10].

Solvent selection represents the most critical parameter in recrystallization optimization [11]. Mixed solvent systems frequently provide superior results compared to single solvents, enabling fine-tuning of solubility characteristics. The cooling rate significantly impacts crystal quality and purity, with slower cooling generally producing larger, higher-purity crystals [11]. Multiple recrystallization cycles may be necessary to achieve desired purity levels, though this approach reduces overall yield.

For hydrochloride salts, recrystallization from alcoholic solutions or alcohol-water mixtures frequently provides optimal results [12]. The ionic nature of these compounds typically enhances crystallization tendency while improving separation from neutral impurities.

Chromatographic Purification Techniques

Column chromatography provides versatile purification capabilities for compounds that are difficult to crystallize or require removal of structurally similar impurities [13] [14]. Modern chromatographic methods employ high-efficiency stationary phases and optimized mobile phase systems to achieve excellent separation performance. Reversed-phase chromatography is particularly effective for moderately polar compounds, while normal-phase systems are preferred for less polar materials [13].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for achieving maximum purity levels, particularly when analytical-grade materials are required [15]. Preparative HPLC systems enable processing of gram to kilogram quantities while maintaining high resolution and purity standards. However, the high cost of HPLC solvents and the need for specialized equipment limit routine application [15].

Supercritical Fluid Chromatography (SFC) has emerged as an environmentally friendly alternative to traditional chromatographic methods [15]. SFC utilizes supercritical carbon dioxide as the mobile phase, offering advantages including reduced solvent consumption, faster analysis times, and improved separation of chiral compounds. The technique is particularly well-suited for purifying lipophilic compounds and shows excellent performance for pharmaceutical applications [15].

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) provides efficient sample cleanup and pre-concentration capabilities, particularly for removing ionic impurities from neutral compounds [16] [17]. Modern SPE sorbents offer specialized selectivity for different compound classes, enabling highly selective purification processes. Mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms are particularly effective for pharmaceutical compounds containing ionizable functional groups [16].

The development of molecularly imprinted polymer (MIP) sorbents has enhanced SPE selectivity for specific target compounds [17]. These specialized materials are designed to selectively bind the target molecule while rejecting structurally related impurities. While MIP development requires significant optimization, the resulting selectivity can be exceptional [17].

Extraction and Washing Protocols

Liquid-liquid extraction remains a fundamental purification technique for removing water-soluble impurities from organic compounds [18]. The technique relies on differential partitioning between immiscible solvent phases, with proper pH control being critical for compounds containing ionizable groups. Acid-base extraction sequences can effectively separate basic compounds from neutral and acidic impurities [18].

Sequential washing protocols using different solvent systems enable removal of diverse impurity classes in a single procedure [18]. For hydrochloride salts, washing with anhydrous organic solvents can remove neutral impurities while maintaining the ionic compound in the aqueous phase.

Purification MethodPurity Achieved (%)Recovery Yield (%)Best ApplicationsLimitations
Recrystallization95-9970-90Crystalline solidsRequires crystallizable product
Column Chromatography90-9875-95Small scale synthesisTime consuming
HPLC Purification98-99.560-85High purity requirementsExpensive equipment
Solvent Extraction85-9580-95Liquid-liquid separationLimited selectivity
Solid-Phase Extraction90-9785-95Sample cleanupModerate resolution
Supercritical Fluid Chromatography95-9970-90Chiral separationsSpecialized equipment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

374.1761058 g/mol

Monoisotopic Mass

374.1761058 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AH 11110

Dates

Modify: 2023-08-15
1: Albuquerque D, Kottoor J, Hammo M. Endodontic and clinical considerations in the management of variable anatomy in mandibular premolars: a literature review. Biomed Res Int. 2014;2014:512574. doi: 10.1155/2014/512574. Review. PubMed PMID: 24895584; PubMed Central PMCID: PMC4034431.
2: Hur SS, del Álamo JC, Park JS, Li YS, Nguyen HA, Teng D, Wang KC, Flores L, Alonso-Latorre B, Lasheras JC, Chien S. Roles of cell confluency and fluid shear in 3-dimensional intracellular forces in endothelial cells. Proc Natl Acad Sci U S A. 2012 Jul 10;109(28):11110-5. doi: 10.1073/pnas.1207326109. PubMed PMID: 22665785; PubMed Central PMCID: PMC3396533.
3: Roepman P, de Jager A, Groot Koerkamp MJ, Kummer JA, Slootweg PJ, Holstege FC. Maintenance of head and neck tumor gene expression profiles upon lymph node metastasis. Cancer Res. 2006 Dec 1;66(23):11110-4. PubMed PMID: 17145852.
4: Patel KD, Zimmerman GA, Prescott SM, McIntyre TM. Novel leukocyte agonists are released by endothelial cells exposed to peroxide. J Biol Chem. 1992 Jul 25;267(21):15168-75. PubMed PMID: 1321830.
5: Berezkin DP, Vagner RI, Mizaushev KhA. [Possibilities of increasing the number of patients with lung cancer undergoing radical treatment]. Vopr Onkol. 1985;31(4):37-41. Russian. PubMed PMID: 2408379.

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